

3-(1-Methylpiperidin-4-YL)-1H-indole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(1-Methylpiperidin-4-YL)-1H-indole

Cat. No.: B029061

[Get Quote](#)

An In-depth Technical Guide to **3-(1-Methylpiperidin-4-YL)-1H-indole**

Authored by: Gemini, Senior Application Scientist Introduction

3-(1-Methylpiperidin-4-YL)-1H-indole is a heterocyclic aromatic compound of significant interest within the pharmaceutical and medicinal chemistry sectors. Its core structure, featuring an indole nucleus linked to a methylpiperidine moiety, serves as a crucial pharmacophore. The principal notability of this compound lies in its role as a key intermediate in the synthesis of Naratriptan, a selective 5-hydroxytryptamine (5-HT) receptor agonist used for the treatment of migraine headaches.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis, pharmacological relevance, and handling protocols, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The foundational characteristics of a molecule are critical for its application in synthesis and drug design. The properties of **3-(1-Methylpiperidin-4-YL)-1H-indole** are summarized below, providing a clear reference for laboratory use.

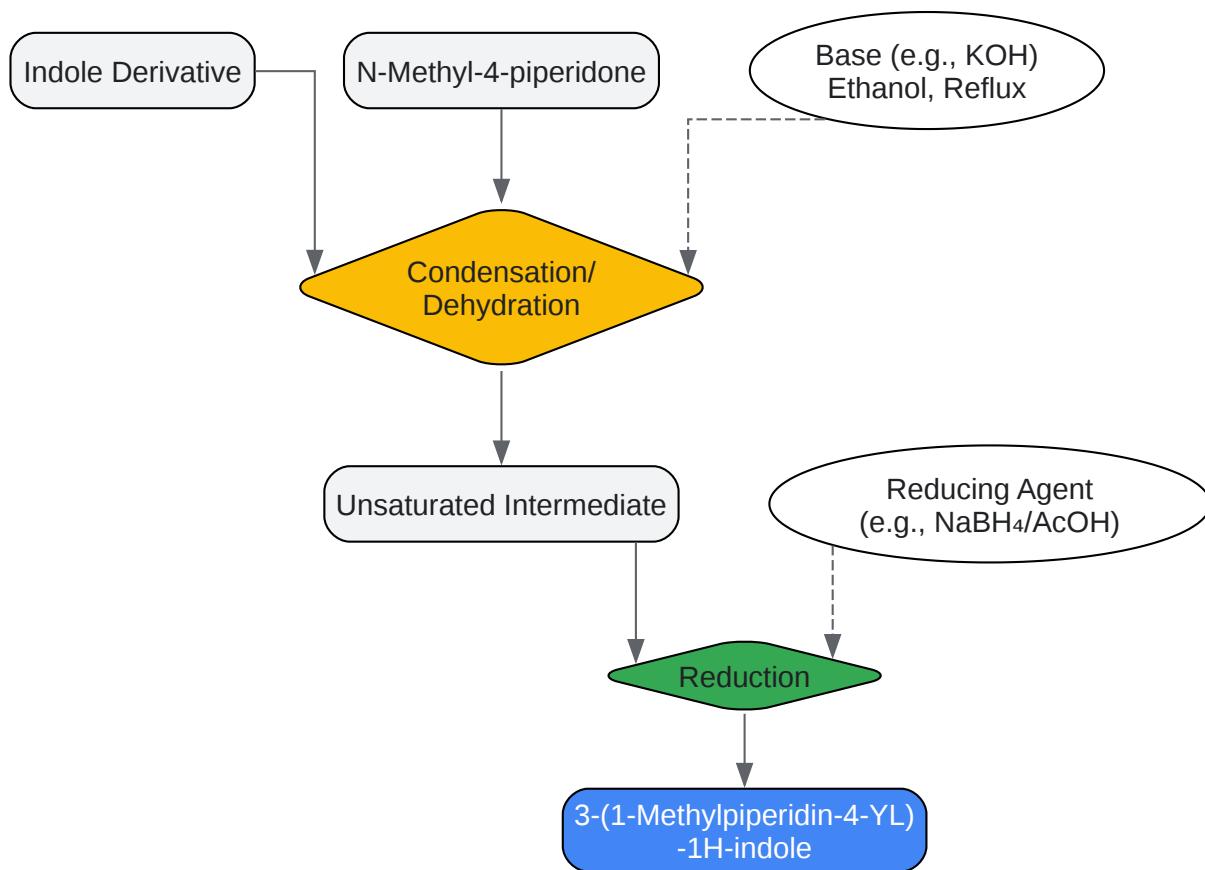
Property	Value	Source(s)
IUPAC Name	3-(1-methylpiperidin-4-yl)-1H-indole	
CAS Number	17403-07-5	[3]
Molecular Formula	C ₁₄ H ₁₈ N ₂	
Molecular Weight	214.31 g/mol	[3]
Appearance	White to Off-White Solid	[4]
Solubility	Soluble in Methanol and DMSO	[4]
XLogP3 (Lipophilicity)	2.8	[3]
Storage Conditions	2-8°C, under inert atmosphere	[4]

Synonyms: This compound is also known by several other names, including 3-(1-Methyl-4-piperidinyl)-1H-indole, 3-(N-Methylpiperidinyl)indole, and is recognized as "Naratriptan USP Related Compound A".[\[5\]](#)

Synthesis and Mechanism

The synthesis of **3-(1-Methylpiperidin-4-YL)-1H-indole** is a well-documented process, primarily in the context of Naratriptan production. The choice of synthetic route often depends on the desired scale, efficiency, and purity.

Classical Synthetic Approach: Condensation and Reduction


A common and established method involves a two-step process. The causality behind this approach is the strategic formation of a carbon-carbon bond between the indole and piperidine rings, followed by the reduction of an intermediate double bond.

- Condensation: The synthesis typically begins with the condensation of an indole derivative (e.g., 5-bromoindole for Naratriptan synthesis) with N-methyl-4-piperidone.[\[1\]](#) This reaction is generally carried out under basic conditions (e.g., potassium hydroxide in ethanol) at reflux

temperature.[1][6] The base facilitates the deprotonation of the indole, which then acts as a nucleophile, attacking the carbonyl carbon of the piperidone. This is followed by dehydration to yield an alkene intermediate.

- Reduction: The resulting unsaturated intermediate is then reduced to the final saturated product. This can be achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or by using chemical reducing agents like sodium borohydride (NaBH₄) in the presence of an acid such as acetic acid.[1][6] The NaBH₄/AcOH method is often preferred as it avoids the complexities of handling catalytic hydrogenation equipment.[1]

Workflow: Classical Synthesis

[Click to download full resolution via product page](#)

Caption: Classical two-step synthesis of the target compound.

Improved One-Pot Synthesis

To enhance efficiency and scalability, an improved one-pot process has been developed.[\[6\]](#)

This method utilizes triethylsilane (Et_3SiH) in methanesulfonic acid for reductive alkylation, directly converting the starting materials to the final product without isolating the intermediate.

[\[6\]](#) This approach is advantageous as it reduces reaction time, simplifies purification, and improves overall yield.

Experimental Protocol: Synthesis via Sodium Borohydride Reduction

The following protocol is a self-validating system adapted from literature for the synthesis of a related bromo-derivative, illustrating the reduction step which is directly applicable.[\[6\]](#)

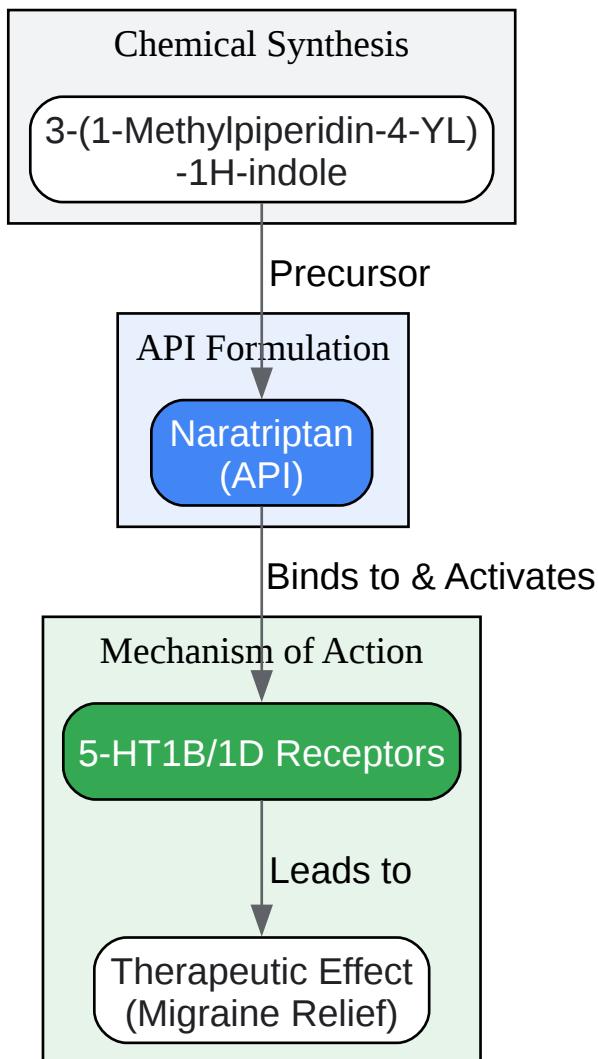
Objective: To reduce the unsaturated intermediate to **5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole**.

Materials:

- Unsaturated intermediate (e.g., 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole)
- Sodium Borohydride (NaBH_4)
- Tetrahydrofuran (THF)
- Acetic Acid
- Concentrated Hydrochloric Acid (HCl)
- Water
- 10% Sodium Bicarbonate (NaHCO_3) solution

Procedure:

- Charge a suitable reactor with the unsaturated intermediate (1.0 eq) and THF.
- Add sodium borohydride (2.0 eq) to the solution.
- Heat the solution to 45 °C.
- Add acetic acid (3.0 eq) dropwise over a period of 1 hour, maintaining the temperature at 45 °C.
- Stir the reaction mixture for 2 hours at 45 °C.
- Slowly add concentrated HCl to the mixture, then cool to room temperature.
- Add water to the reaction mixture.
- Distill off the THF under reduced pressure.
- Cool the remaining aqueous mixture to 5 °C and stir for 30 minutes.
- Basify the mixture to a pH of 8 using a 10% NaHCO₃ solution to precipitate the product.
- Isolate the solid product by filtration, wash with water, and dry under vacuum.


Pharmacological Context and Significance

While **3-(1-Methylpiperidin-4-YL)-1H-indole** itself is not the primary active pharmaceutical ingredient (API), its structure is fundamental to the therapeutic action of Naratriptan. Understanding this link is crucial for drug development professionals.

Naratriptan is a selective agonist for the 5-HT_{1B} and 5-HT_{1D} receptor subtypes.^[2] Its mechanism of action in treating migraines is believed to involve:

- Vasoconstriction: Agonism at vascular 5-HT_{1B} receptors in cranial blood vessels constricts the dilated arteries associated with migraine pain.^[2]
- Neuronal Inhibition: Activation of presynaptic 5-HT_{1D} receptors inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings in the dura mater.^[2]

The indole and methylpiperidine moieties of the core structure are essential for binding to these serotonin receptors. Therefore, the efficient and high-purity synthesis of this intermediate is a critical upstream step in the manufacturing of Naratriptan.

[Click to download full resolution via product page](#)

Caption: Relationship from chemical intermediate to therapeutic action.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. While specific spectra are proprietary or depend on instrumentation, the expected characteristics can be described based

on the molecule's structure. The structure is routinely confirmed using Mass Spectrometry, NMR (¹H and ¹³C), and IR spectroscopy.[4]

- ¹H NMR: Expect signals corresponding to the aromatic protons of the indole ring, the N-H proton of the indole, the aliphatic protons of the piperidine ring, and a characteristic singlet for the N-methyl group.
- ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons of the indole moiety and the aliphatic carbons of the piperidine ring.
- Mass Spectrometry (LCMS): The molecular ion peak corresponding to the molecular weight (214.31 g/mol) would confirm the compound's identity.[4]
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the indole ring and C-H stretching from the aliphatic and aromatic components.[4]

Safety, Handling, and Storage

As a chemical intermediate, proper handling procedures are essential to ensure laboratory safety. The following guidelines are synthesized from safety data sheets of structurally related compounds like Naratriptan and other indole derivatives.[7][8][9]

Hazard Category	Precautionary Statement	Source(s)
Skin Contact	H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[7]
Eye Contact	H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.	[7][8][9]
Inhalation	H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.	[7]
Handling	Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing.	[7][9]
Storage	Store in a well-ventilated place. Keep container tightly closed. Keep refrigerated (2-8°C).	[10][7]
Disposal	Dispose of contents/container to an approved waste disposal plant.	[7]

Note: This information is for guidance. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- PubChem. **3-(1-Methylpiperidin-4-YL)-1H-indole**.
- Reddy, K. S. N., et al. (2010). An Improved Process for the Synthesis of 5-Bromo-**3-(1-methylpiperidin-4-yl)-1H-indole**: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. *Organic Process Research & Development*. [Link]
- ACS Publications. An Improved Process for the Synthesis of 5-Bromo-**3-(1-methylpiperidin-4-yl)-1H-indole**: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. *Organic Process Research & Development*. [Link]
- GSK. (2004).
- Aihua Chemical. CAS No. Search. [Link]
- Pharmaffiliates. **3-(1-Methylpiperidin-4-yl)-1H-indole**. [Link]
- Veeprho. 3-(1-Methyl-4-piperidinyl)-1H-indole | CAS 17403-07-5. [Link]
- Google Patents. (2011).
- Aihua Chemical. C22H38 CAS No. Search. [Link]
- LookChem. 18-Norpregnane,13-ethyl- (8CI,9CI) Properties. [Link]
- Google Patents. (2009).
- Royal Society of Chemistry.
- ChemBK. 362499-00-1 CAS Search. [Link]
- ResearchGate. IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl]ethanesulfonic acid. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. veeprho.com [veeprho.com]
- 3. [3-\(1-Methylpiperidin-4-YL\)-1H-indole | C14H18N2 | CID 11206672 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 4. chemicea.com [chemicea.com]
- 5. [3-\(1-Methylpiperidin-4-yl\)-1H-indole Hydrochloride | CAS NO: 1956385-76-4 | SVAK Lifesciences](https://svaklifesciences.com) [svaklifesciences.com]

- 6. pubs.acs.org [pubs.acs.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. aksci.com [aksci.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [3-(1-Methylpiperidin-4-YL)-1H-indole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b029061#3-1-methylpiperidin-4-yl-1h-indole-chemical-properties\]](https://www.benchchem.com/product/b029061#3-1-methylpiperidin-4-yl-1h-indole-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com